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4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole

EED inhibitor TR-FRET PRC2

Pain point: Complete EED saturation obscures PRC2 dynamics in dose-response assays. This 80 nM EED inhibitor enables graded target engagement (10-1,000 nM) unlike potent 7 nM analogs. • Dual SET/EED binder for comparative profiling vs. EED226/tazemetostat. • 2-ylmethyl pyrrolidine geometry provides matched pair for SAR linker studies. • Polar fragment-like properties (AlogP 1.29, PSA 90.65 Ų) overcome solubility-limited lead progression.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
CAS No. 2097978-72-6
Cat. No. B1492619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole
CAS2097978-72-6
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCOCC1=CN(N=N1)CC2CCCN2
InChIInChI=1S/C10H18N4O/c1-2-15-8-10-7-14(13-12-10)6-9-4-3-5-11-9/h7,9,11H,2-6,8H2,1H3
InChIKeyBOPVFIKGCGABDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine-Triazole EED Ligand: Baseline Characterization


4-(Ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole (CAS 2097978-72-6) is a synthetic small molecule with empirical formula C10H18N4O and molecular weight 210.28 g/mol, comprising a 1,2,3-triazole core substituted at the 4-position with an ethoxymethyl group and at the N1-position with a pyrrolidin-2-ylmethyl moiety . The compound has been identified as a ligand for the embryonic ectoderm development (EED) subunit of polycomb repressive complex 2 (PRC2) and is among a set of 1,2,3-triazole derivatives characterized as dual EZH2/EED modulators [1]. A binding assay (TR-FRET) reports an IC50 of 80 nM for inhibition of a pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED [2].

EED probe-displacement assay study fit TR-FRET platform context
Dual EZH2/EED modulator screening workflow PRC2 pathway investigation
Pyrrolidine-triazole scaffold tool compound Regioisomer-specific binding studies

Pyrrolidine-Triazole EED Ligand: Specificity Over Analogs


Closely related analogs—including positional isomers (e.g., the pyrrolidin-3-ylmethyl variant, CAS 2098020-85-8) and compounds lacking the ethoxymethyl group—exhibit divergent binding modes at the EED H3K27me3 pocket because the pyrrolidine attachment point dictates the orientation of the basic amine within the aromatic cage, directly affecting hydrogen-bond and cation–π interactions [1]. In a virtual screening campaign that identified five 1,2,3-triazole derivatives as dual EZH2/EED modulators, only a subset simultaneously satisfied the pharmacophoric constraints of both the SET and EED domains; minor structural changes abolished dual-binding capability [1]. Biochemical data confirm that structurally similar triazoles span a wide IC50 range (7 nM to >3,870 nM) against the EED probe-displacement assay, demonstrating that potency is not transferable across the chemical series [2].

Regioisomer 2-ylmethyl pyrrolidine orientation at the EED aromatic cage may not transfer to the 3-ylmethyl isomer; linker geometry alters hydrogen-bond and cation–π interaction fingerprints.
Analog Series Triazole analogs span a wide EED probe-displacement potency range; binding affinity is not transferable across the chemical series and must be verified per compound.
Mechanism Single-domain EED binders or SAM-competitive EZH2 inhibitors may not replicate the predicted dual SET/EED polypharmacology profile; target-engagement context may differ.

Pyrrolidine-Triazole EED Ligand: Quantitative Evidence


EED Probe-Displacement Potency Among Triazole Analogs

In a consistent TR-FRET assay measuring displacement of a pyrrolidine inhibitor-based Oregon-green probe from GST-tagged EED, 4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole (CHEMBL4074364) exhibits an IC50 of 80 nM [1]. By comparison, the most potent congener in the series (CHEMBL4104741) achieves 7 nM, whereas a structurally related analog (CHEMBL4161291) yields only 3,870 nM, establishing a >48-fold potency window within the chemical cluster [1]. This intermediate potency—sub-100 nM yet not maximal—positions the 2-ylmethyl compound as a useful tool for investigating EED binding in contexts where ultra-high affinity or EZH2-mediated feedback effects must be titrated [2].

EED Probe Displacement
Reported
IC50 80 nM
11.4-fold above most potent analog (7 nM); 48.4-fold above least active (3,870 nM)
Supports EED binding assay context at intermediate affinity tier
TR-FRET, GST-tagged EED, 1 h incubation; BindingDB-sourced
EED inhibitor TR-FRET PRC2 probe displacement structure-activity relationship

Pyrrolidine Regioisomer Docking Poses at EED

The 2-ylmethyl regioisomer (CAS 2097978-72-6) places the pyrrolidine nitrogen closer to the triazole ring than the 3-ylmethyl isomer (CAS 2098020-85-8) . Docking studies of related 1,2,3-triazole hits into the EED H3K27me3-binding pocket demonstrate that the pyrrolidine attachment position alters the dihedral angle between the triazole and pyrrolidine rings, reorienting the basic amine with respect to the aromatic cage residues (Phe97, Tyr148, Trp364) [1]. Figure S5 of the Catalano et al. supplementary material depicts distinct hydrogen-bond networks for each of the five triazole hits, indicating that even subtle changes in the linker geometry produce different interaction fingerprints within the EED pocket [1].

Regioisomer Docking
Class-level
2-ylmethyl orients pyrrolidine N closer to triazole axis vs 3-ylmethyl
Distinct hydrogen-bond patterns inferred from docking poses of analogous triazole hits
Supports regioisomer attribution review for EED pocket engagement
No co-crystal structure; inferred from PDB 5U69 docking
positional isomer pyrrolidine regioisomer molecular docking EED binding mode pharmacophore

Dual EZH2/EED Polypharmacology Potential

A pharmacophore- and docking-based virtual screening of the Mu.Ta.Lig. Chemotheca database identified five 1,2,3-triazole derivatives—including 4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole—as compounds capable of simultaneously binding both the SET domain (EZH2 catalytic site) and the EED subunit of PRC2 [1]. This dual-domain recognition profile is absent in clinically precedented EED binders such as EED226 (which exclusively targets EED) and in SAM-competitive EZH2 inhibitors such as tazemetostat [1]. The shared hit compounds satisfied pharmacophoric constraints for both pockets and demonstrated acceptable predicted ADME parameters (reported in Table S4 of the supplementary material) [2].

Dual EZH2/EED Potential
Class-level
Predicted dual SET/EED binder
1 of 5 triazole hits satisfying both SET and EED pharmacophoric constraints
Supports dual-domain polypharmacology screening context
Virtual screening prediction; experimental dual-binding validation pending
dual inhibitor EZH2 EED polypharmacology virtual screening PRC2

Physicochemical Differentiation from EED226

The compound's computed AlogP of 1.29, polar surface area (PSA) of 90.65 Ų, and 7 rotatable bonds place it in a more polar, flexible region of chemical space compared to the prototypical EED binder EED226 (AlogP ~3.4, PSA ~75 Ų, 5 rotatable bonds) [1]. The lower lipophilicity and higher PSA suggest improved aqueous solubility and reduced hERG or phospholipidosis risk relative to more hydrophobic EED ligands, though the elevated rotatable bond count may penalize oral bioavailability [1]. The ethoxymethyl side chain contributes 2 additional rotatable bonds and approximately 0.5–0.8 logP units relative to the des-ethoxy methyl analog .

Physicochemical Profile
Reported
AlogP 1.29 | PSA 90.65 Ų
EED226: AlogP ~3.4 | PSA ~75 Ų; ΔAlogP ≈ -2.1, ΔPSA ≈ +15.7 Ų
Supports lead-optimization property review for solubility-focused scaffolds
Computed properties; experimental solubility and ADME data pending
AlogP polar surface area drug-likeness physicochemical properties ADME lead optimization

Pyrrolidine-Triazole EED Ligand: Application Scenarios


Moderate-Affinity EED Probe Displacement in PRC2 Studies

The compound's 80 nM IC50 in the EED TR-FRET probe-displacement assay [1] makes it suitable for cellular PRC2 dose-response studies where complete EED saturation is undesirable—for example, when investigating partial H3K27me3 depletion or EED concentration-dependent chromatin occupancy dynamics. Unlike the 7 nM analog that may fully occupy EED at low nanomolar concentrations, the 80 nM affinity permits graded target engagement across a tractable concentration range (10–1,000 nM) [1].

Dual EZH2/EED Polypharmacology Testing in Cancer Lines

The compound's classification as a predicted dual SET/EED binder from the Chemotheca virtual screening [2] positions it as a chemical probe for testing whether simultaneous engagement of both PRC2 domains confers superior anti-proliferative activity compared to EED-only (EED226) or EZH2-only (tazemetostat) inhibitors. Procurement is warranted for laboratories conducting comparative epigenetic drug profiling in diffuse large B-cell lymphoma (DLBCL) or rhabdoid tumor models where both EZH2 gain-of-function mutations and EED-dependent PRC2 assembly are implicated [2].

Pyrrolidine Regiochemistry SAR at the EED Aromatic Cage

The 2-ylmethyl pyrrolidine attachment geometry of CAS 2097978-72-6, as contrasted with the 3-ylmethyl isomer (CAS 2098020-85-8) , provides medicinal chemistry groups with a matched pair for probing the impact of linker regiochemistry on EED aromatic cage interactions (Phe97, Tyr148, Trp364). The compound can serve as the 2-substituted reference point in an SAR matrix that systematically varies the pyrrolidine attachment position while holding the ethoxymethyl-triazole core constant .

Solubility-Focused Lead Optimization from a Low-Lipophilicity Scaffold

With an AlogP of 1.29 and PSA of 90.65 Ų , the compound occupies a significantly more polar property space than the prototypical EED inhibitor EED226 (AlogP ~3.4) [3]. Medicinal chemistry teams facing solubility-limited progression of lipophilic EED ligands can use this compound as a fragment-like or early-lead starting point for structure-based optimization, leveraging the ethoxymethyl group as a solubility-enhancing vector while appending additional potency-driving substituents .

Application
Selection Property
Validation Focus
EED probe-displacement dose-response studies
Moderate-affinity EED binding tier
TR-FRET assay validation and graded target-engagement profiling
Dual EZH2/EED polypharmacology profiling
Predicted dual-domain binding capability
Comparative PRC2 target engagement in cell-model contexts
Pyrrolidine regiochemistry SAR studies
2-ylmethyl regioisomer identity
EED aromatic cage interaction mapping
Low-lipophilicity EED ligand optimization
Polar physicochemical scaffold profile
Solubility and ADME parameter benchmarking
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